6-chloro-N-(propan-2-yl)pyridin-3-amine
Description
Chemical Identity:
6-Chloro-N-(propan-2-yl)pyridin-3-amine (CAS: 870615-46-6) is a pyridine derivative featuring a chlorine substituent at the 6-position and an isopropylamine group at the 3-position. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 195.64 g/mol . The compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research due to its versatile reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6-chloro-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6,11H,1-2H3 |
InChI Key |
WVTHAYBYCBBALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Analogs
Key Observations :
Pyridazine and Pyrazine Derivatives
Key Observations :
Substituent-Driven Activity Trends
- Chlorine vs. Nitro Groups : Chlorine at the 6-position (pyridine) favors electrophilic aromatic substitution, whereas nitro groups (e.g., in 3-nitropyridin-2-amine derivatives) increase redox activity for degradation pathways .
- Alkyl vs. Aryl Amines : Isopropylamine substituents (as in the target compound) enhance lipophilicity, while aryl amines (e.g., 4-nitrophenyl) improve π-stacking but may reduce solubility .
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